[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
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Overview
Description
Mechanism of Action
Target of Action
Compounds containing furan and 1,2,4-triazole moieties have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Furan-containing compounds have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of DMF and water.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable leaving group on the triazole ring.
Formation of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety can be synthesized by reacting phenol with chloroacetic acid under basic conditions, followed by esterification and subsequent hydrolysis to yield the acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different ring structures.
(3-(Furan-2-yl)pyrazol-4-yl) chalcones: Compounds with a furan ring and pyrazole ring, exhibiting biological activities.
Uniqueness
[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is unique due to its combination of a furan ring, triazole ring, and phenoxyacetic acid moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[2-[3-(furan-2-yl)-1,2,4-triazol-4-yl]phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13(19)8-21-11-5-2-1-4-10(11)17-9-15-16-14(17)12-6-3-7-20-12/h1-7,9H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBRSMRQMVDHAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2C3=CC=CO3)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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